Iodohippuric acid i-131

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

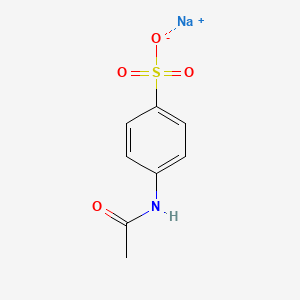

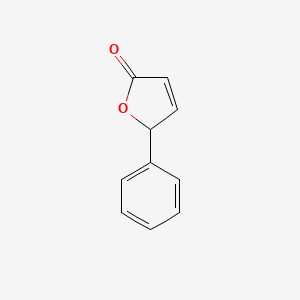

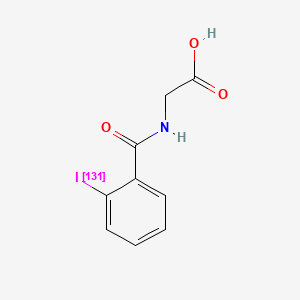

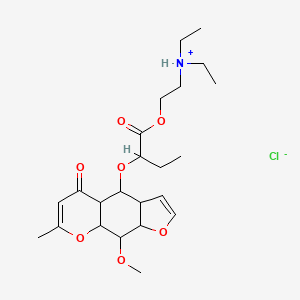

Iodohippuric acid i-131, also known as ortho-iodohippuric acid i-131, is a radiopharmaceutical compound used primarily in medical diagnostics. It is an iodine-containing compound that is labeled with the radioactive isotope iodine-131. This compound is used in renal imaging and function tests due to its ability to be rapidly excreted by the kidneys .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Iodohippuric acid i-131 is typically prepared through an isotopic exchange reaction. The process involves the exchange of non-radioactive iodine in ortho-iodohippuric acid with radioactive iodine-131. This reaction is carried out in the presence of a suitable solvent, such as ethanol, and at elevated temperatures . The reaction conditions are carefully controlled to ensure high radiochemical purity and yield .

Industrial Production Methods

Industrial production of this compound involves the irradiation of tellurium dioxide (TeO2) targets in a nuclear reactor to produce iodine-131. The iodine-131 is then chemically separated and used to label ortho-iodohippuric acid through the isotopic exchange method . Quality control measures, such as thin-layer chromatography, are employed to ensure the purity and stability of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Iodohippuric acid i-131 primarily undergoes nucleophilic substitution reactions. The isotopic exchange reaction between radioiodine and iodohippuric acid isomers is a key example of this type of reaction .

Common Reagents and Conditions

The common reagents used in the preparation of this compound include ortho-iodohippuric acid, iodine-131, and solvents like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the exchange process .

Major Products

The major product of the isotopic exchange reaction is iodohippuric acid labeled with iodine-131. This compound is used in various diagnostic applications, particularly in renal imaging .

Wissenschaftliche Forschungsanwendungen

Iodohippuric acid i-131 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a tracer to study renal function and effective renal plasma flow. Its ability to be rapidly excreted by the kidneys makes it an ideal compound for these studies .

Biology

In biology, this compound is used to investigate renal physiology and the mechanisms of renal excretion. It helps in understanding how the kidneys filter and excrete various substances .

Medicine

In medicine, this compound is used in renal scintigraphy to evaluate kidney function and diagnose conditions such as renal artery stenosis, urinary tract obstructions, and renal transplant rejection . It is also used in the assessment of renal plasma flow and glomerular filtration rate .

Industry

In the industrial sector, this compound is used in the production of radiopharmaceuticals for diagnostic imaging.

Wirkmechanismus

Iodohippuric acid i-131 exerts its effects by being rapidly taken up and excreted by the renal tubules. The compound is primarily extracted by the renal tubules and has excellent pharmacokinetic properties . The radioactive iodine-131 emits gamma rays, which can be detected using imaging equipment, allowing for the visualization of renal function and structure .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

p-Aminohippuric acid: Used to measure renal plasma flow but does not contain radioactive iodine.

Technetium-99m MAG3: Another radiopharmaceutical used for renal imaging, but labeled with technetium-99m instead of iodine-131.

Uniqueness

Iodohippuric acid i-131 is unique due to its high clearance rate and excellent pharmacokinetic properties, making it highly suitable for renal imaging. Its ability to be rapidly excreted by the kidneys and its radiolabeling with iodine-131 provide high-quality functional images for diagnostic purposes .

Eigenschaften

CAS-Nummer |

1203-90-3 |

|---|---|

Molekularformel |

C9H8INO3 |

Molekulargewicht |

309.07 g/mol |

IUPAC-Name |

2-[(2-(131I)iodanylbenzoyl)amino]acetic acid |

InChI |

InChI=1S/C9H8INO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)/i10+4 |

InChI-Schlüssel |

CORFWQGVBFFZHF-AKGSDVBQSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)O)[131I] |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)O)I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-](/img/structure/B13753178.png)

![(2s)-3-(Octadecanoyloxy)-2-[(9z)-Octadec-9-Enoyloxy]propyl 2-(Trimethylammonio)ethyl Phosphate](/img/structure/B13753181.png)